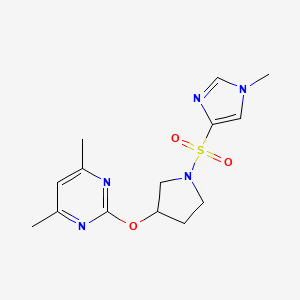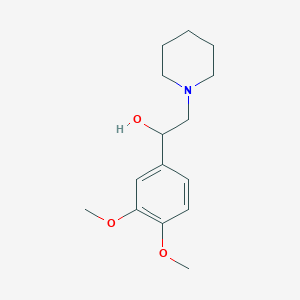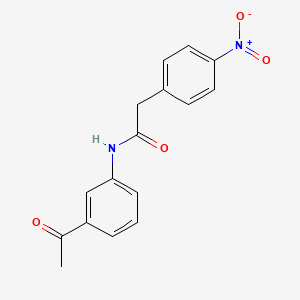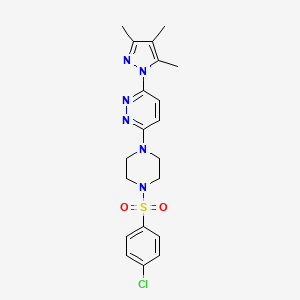
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, also known as FDMB, is an organic compound that has a wide range of applications in the scientific research field. It has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in the analysis of biological samples. In addition, FDMB has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
科学的研究の応用
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, including the synthesis of other compounds, such as 2-amino-6-fluoro-8-methylbenzoxazine. It has also been used as a reagent in the analysis of biological samples, such as proteins. In addition, this compound has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
作用機序
The mechanism of action of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not fully understood. However, it is believed that this compound binds to certain enzymes in the body and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, including the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including mammals, amphibians, and insects. In mammals, this compound has been shown to inhibit certain metabolic pathways, such as the synthesis of fatty acids and cholesterol. In amphibians, this compound has been shown to inhibit the synthesis of proteins and nucleic acids. In insects, this compound has been shown to inhibit the synthesis of proteins and lipids.
実験室実験の利点と制限
The use of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, and it can be used in a variety of experiments. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in some experiments. In addition, the effects of this compound on biological samples are not always predictable, which can lead to unexpected results.
将来の方向性
The potential future directions of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione research are numerous. This compound could be further studied for its biochemical and physiological effects in a variety of organisms. In addition, this compound could be used to synthesize a variety of compounds, such as drugs and other organic molecules. Finally, this compound could be used to develop new laboratory techniques, such as high-throughput screening of compounds for their potential therapeutic effects.
合成法
The synthesis of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a two-step process that involves the reaction of benzoxazine with an acid chloride. In the first step, benzoxazine is reacted with an acid chloride, such as 2-chloro-6-fluoro-8-methylbenzoxazine, to form a salt intermediate. This intermediate is then treated with an alkaline solution, such as potassium hydroxide, to form this compound. This method is relatively simple and inexpensive, and can be used to synthesize a variety of compounds.
特性
IUPAC Name |
6-fluoro-8-methyl-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAVHMLOZWPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)


![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2974209.png)
![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)




